(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate
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Overview
Description
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is an organic compound with a unique structure that combines a cyclohexene ring with a methyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate typically involves the esterification of 3-methylcyclohex-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 3-methylcyclohex-2-en-1-yl 2-methylbutanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A related compound with a similar cyclohexene ring structure but lacking the ester group.
Cyclohexyl acetate: Another ester with a cyclohexane ring but different substituents.
2-Methylbutyl acetate: An ester with a similar butanoate group but different cyclic structure.
Uniqueness
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is unique due to its specific combination of a cyclohexene ring with a methyl group and a butanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106199-93-3 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3-methylcyclohex-2-en-1-yl) 2-methylbutanoate |
InChI |
InChI=1S/C12H20O2/c1-4-10(3)12(13)14-11-7-5-6-9(2)8-11/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
NGBNKLCXODRRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1CCCC(=C1)C |
Origin of Product |
United States |
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